1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine
Description
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-4-3-5-20(17(16)2)24-9-11-25(12-10-24)22(26)18-6-8-23-21(14-18)28-19-7-13-27-15-19/h3-6,8,14,19H,7,9-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGCXUYEKOYXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine core.
Attachment of the Oxolane Moiety: The oxolane group is typically introduced through an etherification reaction, where an oxolane derivative reacts with the hydroxyl group on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Arylpiperazines with Halogenated Aromatic Groups
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine (CAS 921230-75-3):
- Replaces methyl groups with chlorine atoms and substitutes a fluoropyridine carbonyl group.
- The electron-withdrawing chlorine and fluorine atoms enhance binding affinity to receptors but may reduce metabolic stability compared to methyl groups.
- Molecular weight: 354.21 g/mol vs. ~400 g/mol (estimated for the target compound) .
Piperazines with Heterocyclic Linkers
2-[4-(2,3-Dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) :
- 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone: Uses a biphenyl-ethyl linker instead of pyridine-carbonyl. Exhibits antipsychotic activity with lower catalepsy induction, linked to optimized QPlogBB (brain/blood partition coefficient) .
Piperazines with Ether or Sulfonyl Groups
1-(2,5-Dimethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine (CAS 438228-66-1):
- 1-(2,3-Dimethylphenyl)-4-(1-naphthylmethyl)piperazine (CAS 414886-61-6): Replaces the pyridine-carbonyl with a naphthylmethyl group.
Pharmacological and Physicochemical Comparisons
*Estimated based on structural similarity.
Research Findings and Implications
- Receptor Specificity : The oxolane-ether and pyridine-carbonyl groups in the target compound may enhance selectivity for TRPC6 or dopamine receptors compared to halogenated or sulfonated analogues .
- Metabolic Stability : Methyl groups (vs. halogens) could improve metabolic stability, reducing toxicity risks .
- QSAR Insights : Electron affinity (EA) and QPlogBB values from suggest the target compound’s substituents may optimize brain penetration and antidopaminergic activity .
Biological Activity
1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a synthetic compound characterized by its complex structure, which includes a piperazine ring, a pyridine moiety, and an oxolane substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C22H27N3O3
- Molecular Weight : 381.476 g/mol
- CAS Number : 1903012-33-8
The presence of the dimethylphenyl group enhances lipophilicity, which may influence the compound's pharmacokinetic properties and biological interactions.
Research indicates that compounds with similar structures often exhibit significant biological activities. The biological mechanisms of this compound are primarily focused on its interaction with various receptors and enzymes. Notably, studies suggest potential activity as a monoamine oxidase (MAO) inhibitor, which is crucial for the treatment of neurodegenerative disorders.
Case Studies and Research Findings
- Inhibition of Monoamine Oxidase (MAO) :
-
Cytotoxicity Studies :
- In vitro cytotoxicity assays on fibroblast cell lines indicate varying levels of toxicity among structurally related compounds. For instance, one derivative showed an IC50 value of 120.6 µM, indicating lower cytotoxicity compared to others . This data implies that the compound may offer therapeutic benefits with reduced side effects.
-
Binding Affinity Studies :
- Interaction studies focusing on binding affinities reveal that the compound could interact with specific receptors involved in neurological pathways. Such studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-methylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine | Similar piperazine and pyridine structure | Lacks one methyl group on the phenyl ring |
| 1-(2,6-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine | Contains dimethyl substitution at different positions | May exhibit different biological properties |
| 1-(naphthalen-2-yl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine | Naphthalene ring instead of a phenyl ring | Potentially enhanced aromatic interactions |
The comparative analysis highlights how slight modifications in structural features can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
